molecular formula C13H9ClO B082120 [1,1'-Biphenyl]-2-carbonyl chloride CAS No. 14002-52-9

[1,1'-Biphenyl]-2-carbonyl chloride

Cat. No.: B082120
CAS No.: 14002-52-9
M. Wt: 216.66 g/mol
InChI Key: MPJOJCZVGBOVOV-UHFFFAOYSA-N
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Description

[1,1’-Biphenyl]-2-carbonyl chloride: is an organic compound that consists of two benzene rings connected by a single bond, with a carbonyl chloride group attached to one of the benzene rings. This compound is a derivative of biphenyl and is used in various chemical reactions and industrial applications due to its reactivity and structural properties.

Mechanism of Action

Target of Action

It’s known that this compound belongs to the class of acid chlorides . Acid chlorides are extremely reactive and are open to attack by nucleophiles, with the overall result being a replacement of the chlorine by something else .

Mode of Action

The mode of action of 2-Biphenylcarbonyl chloride involves its interaction with nucleophiles. The carbon atom in the -COCl group has both an oxygen atom and a chlorine atom attached to it. Both of these are very electronegative, leaving the carbon atom quite positively charged . This makes it susceptible to attack by nucleophiles, leading to the replacement of the chlorine atom .

Biochemical Pathways

It’s known that acid chlorides like 2-biphenylcarbonyl chloride can participate in friedel-crafts acylation reactions . These reactions introduce an acyl group (C=O) into an aromatic ring through an electrophilic aromatic substitution mechanism .

Pharmacokinetics

It’s known that acid chlorides are highly reactive and can undergo various transformations in the body, which could impact their bioavailability .

Result of Action

It’s known that chloride ions play a significant role in bodily and cellular functions . Changes in cytosolic chloride concentration could act as intracellular signals .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Biphenylcarbonyl chloride. For instance, the presence of nucleophiles in the environment can affect its reactivity . Additionally, the pH of the environment can influence the ionization state of the compound, potentially affecting its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-2-carbonyl chloride typically involves the Friedel-Crafts acylation reaction. In this process, biphenyl reacts with oxalyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out in a solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) under controlled conditions to yield the desired product .

Industrial Production Methods: On an industrial scale, the production of [1,1’-Biphenyl]-2-carbonyl chloride follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to maintain the efficiency and safety of the process .

Chemical Reactions Analysis

Types of Reactions: [1,1’-Biphenyl]-2-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: [1,1’-Biphenyl]-2-carbonyl chloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. Its reactivity makes it a valuable building block in organic synthesis .

Biology and Medicine: In medicinal chemistry, [1,1’-Biphenyl]-2-carbonyl chloride is used to synthesize biologically active molecules, including anti-inflammatory agents, antimicrobial compounds, and anticancer drugs .

Industry: The compound is used in the production of polymers, resins, and coatings. It is also employed in the manufacture of liquid crystals and organic light-emitting diodes (OLEDs) .

Comparison with Similar Compounds

    Biphenyl: A simpler compound consisting of two benzene rings without any functional groups.

    Biphenyl-4-carbonyl chloride: Another derivative with a carbonyl chloride group attached to the fourth position of the biphenyl ring.

    Biphenyl-2,2’-dicarboxylic acid: A compound with carboxylic acid groups attached to both benzene rings.

Uniqueness: [1,1’-Biphenyl]-2-carbonyl chloride is unique due to its specific substitution pattern and reactivity. The presence of the carbonyl chloride group at the second position of the biphenyl ring enhances its reactivity towards nucleophiles and electrophiles, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-phenylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO/c14-13(15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPJOJCZVGBOVOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00502690
Record name [1,1'-Biphenyl]-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00502690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14002-52-9
Record name [1,1′-Biphenyl]-2-carbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14002-52-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,1'-Biphenyl]-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00502690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirring solution of 1,1'-biphenylcarboxylic acid (1.0 g, 4.6 mmol) in 10 ml of dry benzene, under argon was added oxalyl chloride (0.40 ml, 2.0 eq.). To this solution was added DMF dropwise in 10 minute intervals, until no gas was evolved and the solution turned slightly cloudy (two drops). The mixture was stirred for 1 hour, then reduced on the rotovap without heating. The crude product, white solid, was carried directly on to the next step.
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1 g
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0.4 mL
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Synthesis routes and methods II

Procedure details

o-Phenylbenzoic acid (163 mg) was dissolved in 5 ml of methylene chloride, a catalytically effective amount of N,N-dimethylformamide was added dropwise, and 0.165 ml of oxalyl chloride was added dropwise. After 3 hours of stirring at room temperature, benzene was added and the solvent was evaporated to obtain o-phenylbenzoic acid chloride.
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163 mg
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5 mL
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Synthesis routes and methods III

Procedure details

A mixture of 5.6 g of 2-biphenylcarboxylic acid and 29 ml of thionyl chloride is heated on a steam bath for 0.5 hour and the volatiles removed under vacuum. Toluene (40 ml) is added (twice) and the solvent removed under vacuum to give 6.8 g of a yellow oil.
Quantity
5.6 g
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reactant
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29 mL
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Synthesis routes and methods IV

Procedure details

1.54 ml (0.018 mol) of oxalyl chloride are added dropwise to a suspension of 3 g (0.015 mol)) of biphenyl-2-carboxylic acid in 100 ml of dichloromethane and 0.3 ml dimethylformamide at 0° C. After the reaction has ended the reaction mixture is concentrated by distillation and the biphenyl-2-carboxylic acid chloride is further reacted as a crude product.
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1.54 mL
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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